molecular formula C14H17ClN2O3 B2894132 5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1903014-83-4

5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2894132
CAS No.: 1903014-83-4
M. Wt: 296.75
InChI Key: KYTLDTMHBKEMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid and cyclopropylmethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloronicotinic acid with cyclopropylmethylamine under suitable conditions.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydrofuran ring.

    Final Coupling: The final step involves coupling the tetrahydrofuran ring with the nicotinamide moiety under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Nucleophiles: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted nicotinamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases.

    Industry: It may be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins within the body.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simple amide derivative of nicotinic acid with various biological activities.

    6-chloronicotinamide: A chlorinated derivative with potential therapeutic applications.

    Cyclopropylmethylamine: A building block used in the synthesis of various organic compounds.

Uniqueness

5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of the tetrahydrofuran ring and the cyclopropylmethyl group

Properties

IUPAC Name

5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-5-10(13(18)16-6-9-1-2-9)7-17-14(12)20-11-3-4-19-8-11/h5,7,9,11H,1-4,6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTLDTMHBKEMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.